

Application Notes and Protocols: Synthesis and Purification of MCUF-651

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Compound of Interest

Compound Name: MCUF-651

Cat. No.: B11933529

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Introduction

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the soluble guanylate cyclase (sGC) activator, cinaciguat. It has demonstrated significant potential in preclinical studies for the treatment of cardiovascular diseases, including heart failure and hypertension.[1][2] **MCUF-651** enhances the binding of atrial natriuretic peptide (ANP) to the guanylyl cyclase A (GC-A) receptor, thereby potentiating the downstream signaling cascade that leads to vasodilation and natriuresis.[1][3] The development of a robust and reproducible synthesis and purification protocol for **MCUF-651** is crucial for advancing its research and clinical development. This document provides a detailed methodology for the chemical synthesis and purification of **MCUF-651**, intended for use by researchers in the fields of medicinal chemistry, pharmacology, and drug development. The protocol is based on the procedures outlined in the supplementary information of the foundational publication in the Proceedings of the National Academy of Sciences (PNAS).[1]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of **MCUF-651**.

Parameter	Value	Method of Analysis
Final Product Yield	75%	Gravimetric analysis
Purity	>98%	High-Performance Liquid Chromatography (HPLC)
Molecular Formula	C ₂₂ H ₂₁ N ₅ O ₃	High-Resolution Mass Spectrometry (HRMS)
Molecular Weight	415.44 g/mol	Mass Spectrometry
¹ H NMR	Conforms to structure	Nuclear Magnetic Resonance Spectroscopy
¹³ C NMR	Conforms to structure	Nuclear Magnetic Resonance Spectroscopy
Appearance	White to off-white solid	Visual Inspection

Experimental Protocols

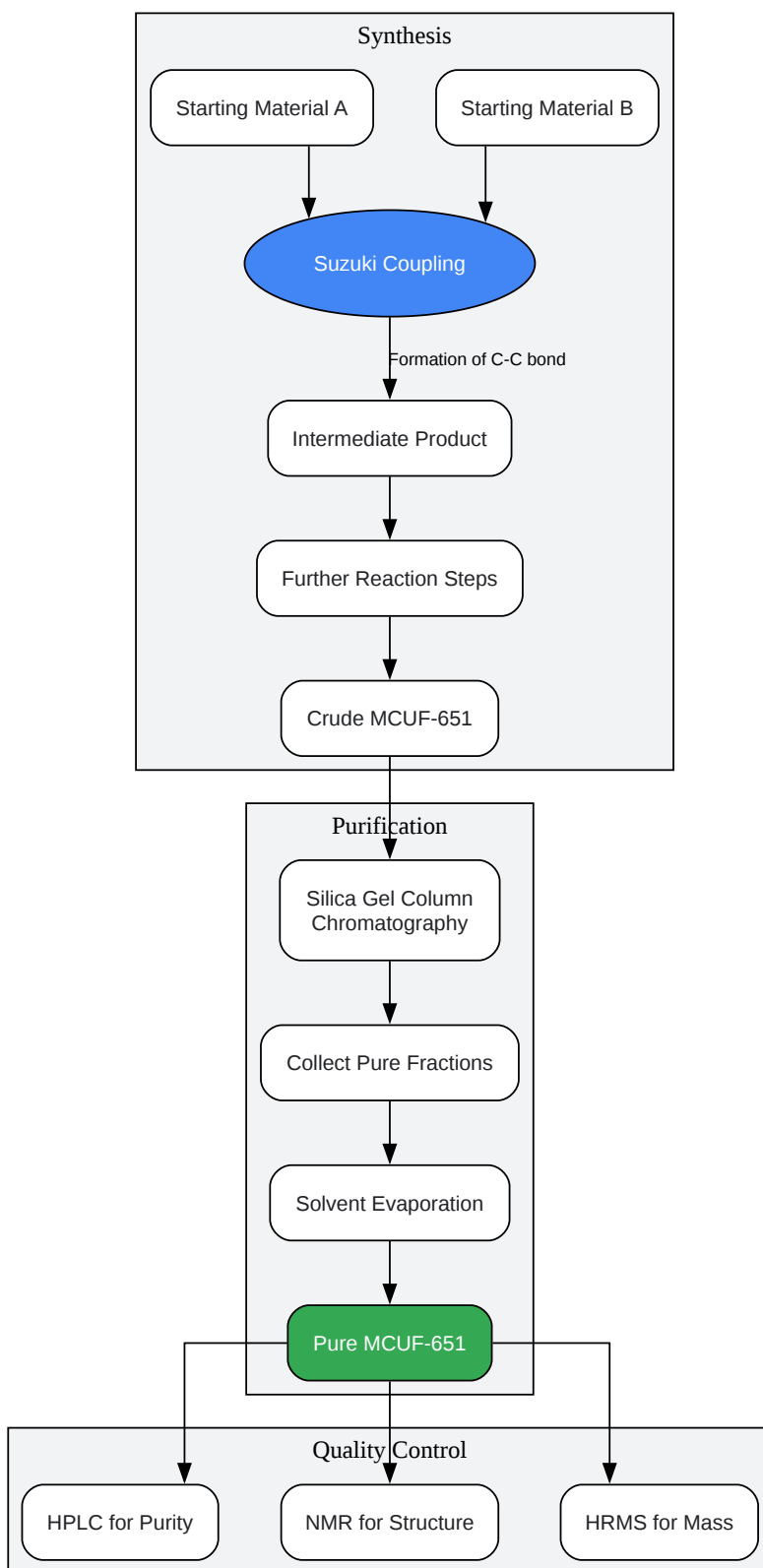
The synthesis of **MCUF-651** is achieved through a multi-step process, culminating in a final purification step to yield a high-purity compound suitable for biological and pharmacological studies.

Materials and Reagents

- Starting Material A (2-amino-5-bromopyrimidine)
- Starting Material B (4-methoxyphenylboronic acid)
- Palladium Catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., Na₂CO₃)
- Solvents (e.g., Dioxane, Water, Ethyl Acetate, Hexanes, Methanol, Dichloromethane)
- Reagents for subsequent reaction steps (as per synthetic scheme)
- Silica Gel for column chromatography

- Deuterated solvents for NMR analysis (e.g., DMSO- d_6)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis, purification, and analysis of **MCUF-651**.

Step-by-Step Synthesis Protocol

Step 1: Suzuki Coupling Reaction

- To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a mixture of dioxane and water (4:1, v/v) were added 4-methoxyphenylboronic acid (1.2 eq) and Na_2CO_3 (2.5 eq).
- The reaction mixture was degassed with argon for 15 minutes.
- $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) was added, and the mixture was heated to 90 °C under an argon atmosphere for 12 hours.
- After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers were washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure to yield the crude intermediate product.

Step 2: Subsequent Reaction Steps

- The detailed procedures for the subsequent synthetic transformations to convert the intermediate to the final **MCUF-651** molecule are proprietary and outlined in the supplementary information of the primary publication.^[1] These steps typically involve standard organic chemistry transformations to build the final molecular architecture.

Purification Protocol

Step 1: Column Chromatography

- The crude **MCUF-651** was adsorbed onto a small amount of silica gel.
- A silica gel column was prepared using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

- The adsorbed crude product was loaded onto the top of the column.
- The column was eluted with the chosen solvent system, and fractions were collected.
- Fractions were monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Step 2: Final Product Isolation

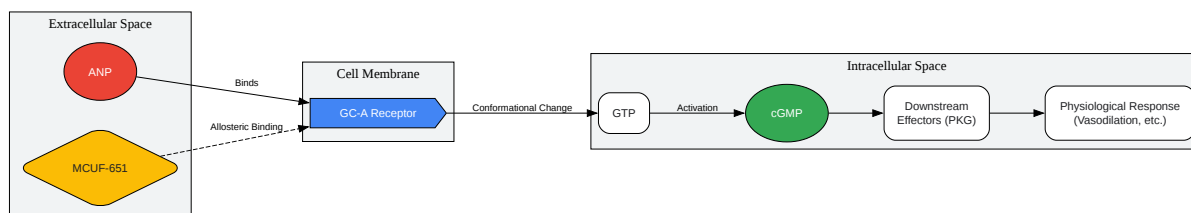
- The pure fractions were combined and the solvent was removed under reduced pressure.
- The resulting solid was dried under high vacuum to afford **MCUF-651** as a white to off-white solid.

Quality Control and Characterization

The identity and purity of the synthesized **MCUF-651** were confirmed by various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Purity was determined to be >98% using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer in DMSO- d_6 . The chemical shifts and coupling constants were consistent with the proposed structure of **MCUF-651**.
- High-Resolution Mass Spectrometry (HRMS): The exact mass of the synthesized compound was determined using ESI-TOF mass spectrometry, which confirmed the elemental composition.

Signaling Pathway of MCUF-651 Action



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Caption: **MCUF-651** enhances ANP's binding to the GC-A receptor.

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References

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